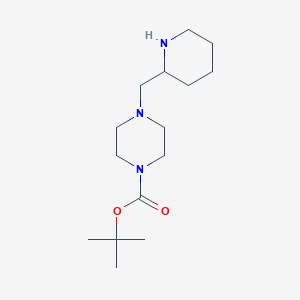
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H27N3O2. It is a semi-flexible linker commonly used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This compound is notable for its role in medicinal chemistry and drug development due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate typically involves the Steglich esterification method. This method employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to form the ester bond.
Industrial Production Methods
For large-scale production, the synthesis route is optimized to increase yield and efficiency. The use of tert-butyl esters in the synthesis process is preferred due to their stability and ease of handling. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of complex molecules.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutics for various diseases.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the degradation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Boc-4-(piperidin-4-yl)-piperazine
- 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine
- 2-Methylpropan-2-yl 4-(piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate is unique due to its semi-flexible linker properties, which provide an optimal balance between rigidity and flexibility. This characteristic enhances its effectiveness in PROTAC development, making it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C15H29N3O2 |
|---|---|
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
tert-butyl 4-(piperidin-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-6-4-5-7-16-13/h13,16H,4-12H2,1-3H3 |
InChI-Schlüssel |
ZRMONUCYBLMZDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCCN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














